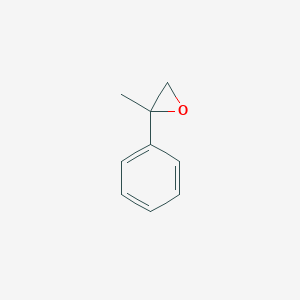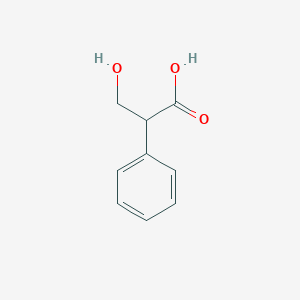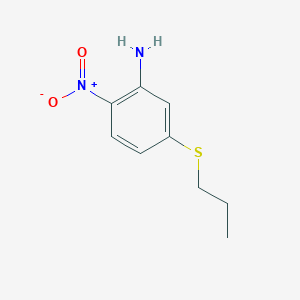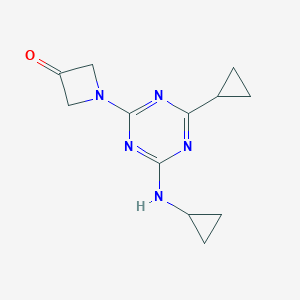
3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)-, also known as ACT, is a synthetic compound that has garnered significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in bacterial, fungal, and cancer cell growth and proliferation. Specifically, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has been shown to inhibit the activity of DNA gyrase and topoisomerase IV in bacterial cells, which are essential enzymes for DNA replication and cell division. In fungal cells, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- is believed to inhibit the activity of ergosterol biosynthesis, which is a critical component of the fungal cell membrane. In cancer cells, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has been shown to induce apoptosis and inhibit cell cycle progression.
Biochemical And Physiological Effects
3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has been shown to have various biochemical and physiological effects, including the inhibition of bacterial, fungal, and cancer cell growth and proliferation. Additionally, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential. However, further research is needed to fully understand the biochemical and physiological effects of 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)-.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- in lab experiments is its broad spectrum of activity against various bacterial and fungal strains, as well as its potential anticancer activity. Additionally, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has shown low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent. However, one limitation of using 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- in lab experiments is its relatively complex synthesis method, which may limit its availability and accessibility for researchers.
Future Directions
There are several future directions for research on 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)-, including the optimization of its synthesis method to improve its yield and scalability. Additionally, further studies are needed to fully understand the mechanism of action of 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- and its potential therapeutic applications. Furthermore, research on the pharmacokinetics and pharmacodynamics of 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- in animal models and humans is needed to determine its safety and efficacy as a therapeutic agent. Finally, the development of novel derivatives and analogs of 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- may lead to the discovery of more potent and selective therapeutic agents.
Synthesis Methods
The synthesis method for 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- involves a series of chemical reactions, including the condensation of cyclopropylamine with cyanuric chloride to form the intermediate compound, 4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-amine. This intermediate is then reacted with ethyl acetoacetate in the presence of acetic anhydride to form the final product, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)-.
Scientific Research Applications
3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has been extensively studied for its potential therapeutic applications, including its use as an antibacterial agent, antifungal agent, and anticancer agent. In particular, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has shown promising results in inhibiting the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Additionally, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has demonstrated antifungal activity against Candida albicans and Cryptococcus neoformans. Furthermore, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has exhibited significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
CAS RN |
148312-49-6 |
|---|---|
Product Name |
3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- |
Molecular Formula |
C12H15N5O |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
1-[4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl]azetidin-3-one |
InChI |
InChI=1S/C12H15N5O/c18-9-5-17(6-9)12-15-10(7-1-2-7)14-11(16-12)13-8-3-4-8/h7-8H,1-6H2,(H,13,14,15,16) |
InChI Key |
KTDIVPQKCJMTIJ-UHFFFAOYSA-N |
SMILES |
C1CC1C2=NC(=NC(=N2)N3CC(=O)C3)NC4CC4 |
Canonical SMILES |
C1CC1C2=NC(=NC(=N2)N3CC(=O)C3)NC4CC4 |
Other CAS RN |
148312-49-6 |
synonyms |
1-[4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl]azetidin-3-on e |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



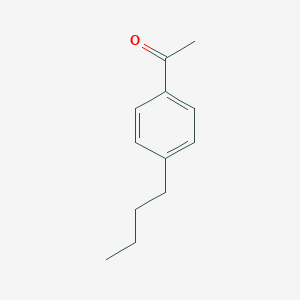
![2-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B127688.png)
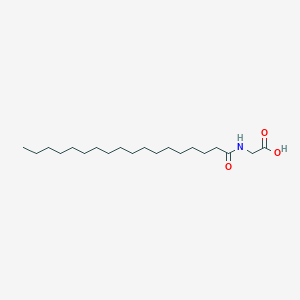
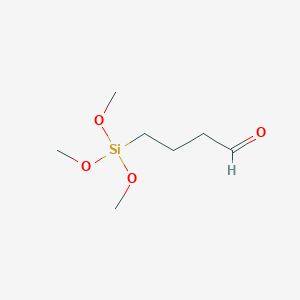
![(1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B127698.png)

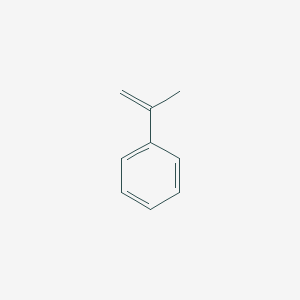
![Sodium;(2S,5R,6R)-6-[[1-(3-bromophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B127714.png)
